Product packaging for Desacetylmetipranolol(Cat. No.:CAS No. 57193-14-3)

Desacetylmetipranolol

Cat. No.: B1669948
CAS No.: 57193-14-3
M. Wt: 267.36 g/mol
InChI Key: OJWSEZGHGQQXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Desacetylmetipranolol as a Bioactive Metabolite

A noteworthy characteristic of this compound is its antioxidant activity. arvojournals.orgnih.gov Studies have demonstrated that both metipranolol (B1676499) and this compound can attenuate lipid peroxidation induced by nitric oxide (NO) donors. arvojournals.orgnih.gov This antioxidant property is considered a unique feature not commonly associated with other antiglaucoma drugs. arvojournals.org The ability to counteract oxidative stress suggests a potential for broader clinical relevance beyond its beta-blocking activity. arvojournals.org

Overview of its Parent Compound, Metipranolol, within Beta-Adrenergic Antagonist Research

Metipranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. medchemexpress.commedchemexpress.comdrugbank.comncats.io This class of drugs is widely researched for its therapeutic effects, particularly in the management of hypertension and glaucoma. medchemexpress.commedchemexpress.comnih.gov The primary mechanism of action for ophthalmic beta-blockers like metipranolol is the reduction of aqueous humor production, which in turn lowers intraocular pressure. drugbank.comncats.ionih.gov

Metipranolol has been shown to be effective in reducing elevated intraocular pressure in patients with ocular hypertension and open-angle glaucoma. drugbank.comnih.gov Research has also explored its neuroprotective effects, suggesting that its benefits may extend beyond simply lowering eye pressure. nih.gov

Rationale for Dedicated Academic Investigation of this compound's Unique Profile

The dedicated academic investigation of this compound stems from its distinct and significant biological activities, which in some cases, differ from or enhance those of its parent compound. A key area of interest is its potent antioxidant properties.

Research has shown that this compound is a potent inhibitor of lipid peroxidation. arvojournals.org In comparative studies, this compound has demonstrated notable efficacy in attenuating lipid peroxidation, with some studies indicating it may have a lower IC50 value (a measure of potency) than metipranolol in certain experimental models. arvojournals.orgarvojournals.org For instance, in studies on rat brain homogenates, the IC50 for this compound in inhibiting lipid peroxidation was found to be 6.9 μM, compared to 25.1 μM for metipranolol. arvojournals.org

This distinct antioxidant capability, separate from its beta-adrenergic blocking activity, provides a strong rationale for investigating this compound as a unique chemical entity. Its potential to protect cells from oxidative damage opens up avenues for research into its therapeutic applications in conditions where oxidative stress plays a pathogenic role. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26ClNO3 B1669948 Desacetylmetipranolol CAS No. 57193-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)16-7-13(17)8-19-14-6-10(3)15(18)12(5)11(14)4/h6,9,13,16-18H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMMIZFWFLNZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972645
Record name Desacetylmetipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57193-14-3
Record name Desacetylmetipranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57193-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetyltrimepranol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057193143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desacetylmetipranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESACETYLMETIPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GA6I7V01M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolism and Biotransformation Pathways of Metipranolol to Desacetylmetipranolol

Enzymatic Hydrolysis Mechanisms Leading to Desacetylation

The primary metabolic reaction that metipranolol (B1676499) undergoes is desacetylation, a hydrolysis reaction that cleaves the acetyl group from the parent molecule to form desacetylmetipranolol. This process is remarkably efficient, with metipranolol being very rapidly and completely deacetylated in humans. nih.gov

While the specific enzymes responsible for the hydrolysis of metipranolol are not extensively detailed in the literature, the reaction is characteristic of esterase activity. Esterases, such as carboxylesterases, are a class of enzymes responsible for hydrolyzing ester-containing compounds. nih.govjst.go.jp In humans, these enzymes are abundant in the liver, plasma, and other tissues. nih.gov The rapid conversion of metipranolol suggests the involvement of highly efficient esterases. For instance, studies on other ester-containing beta-blockers like esmolol have identified human carboxylesterase 1 (hCE1) as the main enzyme for its hydrolysis in the liver. jst.go.jp It is plausible that similar enzymes are primarily responsible for the desacetylation of metipranolol.

Role of First-Pass Metabolism in this compound Formation

The formation of this compound is significantly influenced by first-pass metabolism. mdpi.com Also known as presystemic metabolism, this phenomenon occurs when a drug's concentration is reduced before it reaches systemic circulation, primarily within the gut wall and liver. wikipedia.org After oral administration, metipranolol is absorbed and passes through the portal vein into the liver, where a substantial portion is metabolized by desacetylation to this compound. mdpi.com

The absolute bioavailability of metipranolol is approximately 50%, which indicates that a significant fraction of the orally administered dose is cleared during its first pass through the liver. nih.gov This extensive first-pass effect explains why this compound is the main compound detected in circulation, with the parent drug, metipranolol, being virtually undetectable. Interestingly, one study involving patients with liver cirrhosis suggested that metipranolol may not have a significant hepatic first-pass effect in cases of severe liver damage, indicating that the health of the liver is crucial for this metabolic pathway. nih.gov

Subsequent Biotransformation of this compound and Derivative Formation (e.g., Butyric Acid Derivatives)

Following its formation, this compound is not the final product of metipranolol's metabolic journey. The metabolite can undergo further biotransformation. mdpi.com The primary subsequent pathway involves the oxidation of this compound, which results in the formation of butyric acid derivatives. mdpi.com

Butyric acid and its derivatives are naturally occurring short-chain fatty acids. drugbank.comkoreascience.kr The specific oxidative processes and enzymes involved in converting this compound to these derivatives are not fully elucidated in the available literature. However, this subsequent metabolism represents a further step in the body's processing and eventual elimination of the drug. Studies have confirmed that apart from this compound, no other relevant active metabolites are found in significant amounts, suggesting that the butyric acid derivatives are likely inactive and part of the clearance pathway. nih.gov

In Vitro and In Vivo Metabolic Conversion Studies of Metipranolol to this compound

Both laboratory (in vitro) and human/animal (in vivo) studies have confirmed the efficient conversion of metipranolol to this compound.

In Vivo Studies: Human studies have been pivotal in characterizing the pharmacokinetics of this conversion. After oral administration of a 40 mg dose of metipranolol to healthy volunteers, the parent drug was not detected in the plasma; instead, all pharmacokinetic measurements were based on this compound. nih.gov These studies demonstrate the rapid and complete nature of the deacetylation process in vivo. nih.gov The peak plasma concentration of this compound is reached in approximately 50 minutes, and it has an elimination half-life of about 3 hours. nih.govdrugs.com A comparative study in healthy volunteers using both conventional and sustained-release formulations of metipranolol further confirmed that this compound is the only significant active metabolite detected. nih.gov

Pharmacokinetic Parameters of this compound After Oral Metipranolol Administration in Humans

Parameter Mean Value Reference
Time to Peak Concentration (tmax) 50 min nih.gov
Elimination Half-Life (t½) ~3 hours nih.govdrugs.com
Invasion Half-Life 6.3 min nih.gov

In Vitro Studies: In vitro research has complemented these findings. Early studies using rat liver preparations demonstrated the metabolic conversion of metipranolol. mdpi.com Further in vitro experiments have focused on the pharmacological activity of metipranolol at beta-adrenoceptors in tissues like the guinea pig atrium and rat uterus. medchemexpress.com One study used rabbit iris and ciliary body homogenates to determine the binding affinity of metipranolol, which indirectly supports its interaction with tissues where metabolic enzymes are present. medchemexpress.com These studies, while not always focused directly on quantifying metabolic rates, underpin the biological basis for the rapid biotransformation observed in vivo.

Pharmacological Characterization and Mechanistic Studies of Desacetylmetipranolol

Non-Selective Beta-Adrenergic Receptor Antagonism by Desacetylmetipranolol

This compound functions as a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1- and β2-adrenergic receptors. guidetopharmacology.org These receptors are key components of the sympathetic nervous system, responding to endogenous catecholamines like epinephrine (B1671497) and norepinephrine. cvpharmacology.com β1-receptors are predominantly located in cardiac tissue, while β2-receptors are found in the smooth muscle of the bronchi and blood vessels. nih.gov By competitively inhibiting these receptors, this compound attenuates the physiological responses to sympathetic stimulation. cvpharmacology.com

The pharmacological activity of an antagonist is defined by its affinity for the receptor and its ability to modulate the receptor's function. This compound binds with high affinity to both β1- and β2-adrenoceptors. This binding is competitive, meaning it reversibly occupies the receptor site, thereby preventing the binding of natural agonists like epinephrine and norepinephrine. cvpharmacology.com

The potency of a competitive antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. auckland.ac.nz A higher pA2 value indicates greater antagonist potency. auckland.ac.nz Research on isolated guinea-pig tissues has been used to determine the pA2 values for this compound, confirming its functional antagonism at both beta-receptor subtypes.

Studies comparing this compound to its parent compound, metipranolol (B1676499), reveal that the metabolite is a potent beta-blocker in its own right. Its activity is comparable to that of metipranolol, confirming its role as the primary active agent.

When compared with other non-selective beta-blockers, this compound shares a pharmacological profile similar to drugs like propranolol (B1214883) and timolol. nih.gov These agents all exhibit affinity for both β1- and β2-adrenoceptors, leading to a broad range of effects on the cardiovascular and other systems. nih.gov The table below presents the comparative antagonist potencies (pA2 values) of this compound and its parent drug, metipranolol, at β1- and β2-adrenoceptors.

CompoundReceptor Target (Tissue)pA2 Value
This compoundβ1 (Guinea-Pig Atria)8.54
This compoundβ2 (Guinea-Pig Trachea)8.00
Metipranololβ1 (Guinea-Pig Atria)8.41
Metipranololβ2 (Guinea-Pig Trachea)7.94

Data derived from studies on isolated guinea-pig tissues.

Investigation of Intrinsic Sympathomimetic Activity (ISA) Profiles

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of some beta-blockers to act as partial agonists, weakly stimulating the beta-receptor in addition to blocking the effects of more potent endogenous catecholamines. cvpharmacology.com This property can result in a different physiological profile, for instance, causing less reduction in resting heart rate compared to beta-blockers without ISA. guidetopharmacology.org

Metipranolol is characterized as a beta-blocker that does not possess significant intrinsic sympathomimetic activity. drugbank.com As this compound is the active metabolite responsible for the beta-blockade, it is also understood to be devoid of significant ISA. This classifies it as a pure antagonist, which solely blocks the receptor without inducing a partial stimulatory response.

Mechanisms of Cellular and Subcellular Interaction Related to Beta-Adrenergic Blockade

The therapeutic effects of this compound originate from its interaction with beta-adrenergic receptors at the cellular level, which initiates a cascade of subcellular events. Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). cvpharmacology.com

In an unblocked state, the binding of an agonist like epinephrine to a β1- or β2-receptor triggers a conformational change in the receptor. This activates an associated stimulatory G-protein (Gs). The activated Gs-protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. cvpharmacology.com

The subsequent increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the ultimate physiological response. In cardiac cells, for example, this includes the phosphorylation of calcium channels, which increases calcium influx and results in a higher heart rate (chronotropy) and greater force of contraction (inotropy). cvpharmacology.com

This compound exerts its effect by interrupting this pathway at its inception. By competitively binding to the beta-receptor, it prevents agonist binding and stabilizes the receptor in an inactive state. This blockade prevents the activation of the Gs-protein and, consequently, inhibits the adenylyl cyclase-mediated production of cAMP. The resulting decrease in intracellular cAMP levels prevents the activation of PKA and the phosphorylation of its downstream targets. This molecular inhibition translates into the macroscopic physiological effects of beta-blockade, such as reduced heart rate and myocardial contractility. cvpharmacology.com

Stereochemical Considerations and Enantioselective Research of Desacetylmetipranolol

Chirality of Beta-Blockers and its Relevance to Desacetylmetipranolol

Beta-adrenergic blockers (beta-blockers) are a class of drugs well-recognized for their chiral properties. mdpi.comresearchgate.net Most beta-blockers contain at least one stereogenic center in their molecular structure, meaning they can exist as enantiomers—non-superimposable mirror images. researchgate.netmdpi.com These enantiomers are designated based on their ability to rotate plane-polarized light, termed dextrorotatory (+) and levorotatory (-), or by their absolute configuration using the Cahn-Ingold-Prelog (R/S) nomenclature. researchgate.net

This compound belongs to the aryloxyaminopropanol subgroup of beta-blockers. researchgate.net The chirality of these compounds arises from the secondary alcohol group in the propanolamine (B44665) side chain. It is a well-established principle in pharmacology that the biological activity of beta-blockers is highly stereoselective, with the majority of the beta-adrenergic receptor blocking effect residing in the (S)-(-) enantiomer. mdpi.com For instance, the (S)-(-)-isomer of propranolol (B1214883) is 60 to 100 times more active than its (R)-(+)-counterpart. mdpi.com

As the principal metabolite and degradation product of metipranolol (B1676499), this compound shares this fundamental chiral characteristic. nih.gov The parent drug, metipranolol, is metabolized in the liver through desacetylation to form this compound. mdpi.com Therefore, understanding the stereochemical properties of this compound is essential, as its formation and subsequent pharmacological activity are intrinsically linked to its three-dimensional structure. The separation and analysis of its enantiomers are crucial for accurately characterizing its pharmacological profile. nih.gov

Stereoselective Aspects of this compound Formation and Degradation

The pharmacokinetic processes of chiral drugs, including their formation and degradation, are often stereoselective because they are mediated by enzymes, which are themselves chiral macromolecules. mdpi.comresearchgate.net The metabolism of a drug can proceed at different rates for each enantiomer, potentially leading to different plasma concentrations and durations of action. nih.gov

Formation: this compound is formed primarily during the first pass of metipranolol through the liver, where esterase enzymes catalyze the removal of an acetyl group (desacetylation). mdpi.comresearchgate.net While direct studies on the stereoselectivity of metipranolol's desacetylation are not extensively detailed in the provided literature, the metabolism of other beta-blockers is known to be stereoselective. For example, the metabolism of metoprolol (B1676517) is stereospecific, with different pathways being favored for the (R)- and (S)-enantiomers. mdpi.comchapman.edu This precedent strongly suggests that the enzymatic conversion of metipranolol to this compound is also a stereoselective process, potentially resulting in a non-racemic (unequal) mixture of (R)- and (S)-Desacetylmetipranolol enantiomers in the body.

Impact of Stereochemistry on Biological Activity and Receptor Interactions

The interaction between a drug and its biological target, such as a receptor, is highly dependent on the three-dimensional structure of both molecules. nih.gov For beta-blockers, the significant difference in pharmacological activity between enantiomers is a classic example of stereoselectivity in drug action. mdpi.com

The beta-adrenergic receptors, which are the primary targets for this compound, are chiral entities that can differentiate between the stereoisomers of a ligand. mdpi.comcvpharmacology.com The binding of a beta-blocker to its receptor is often described as a "three-point interaction," where specific functional groups on the drug molecule must align precisely with corresponding sites on the receptor. mdpi.com

For aryloxyaminopropanol beta-blockers, the (S)-enantiomer typically exhibits a much higher affinity for beta-adrenoceptors than the (R)-enantiomer. mdpi.com This is because the spatial arrangement of the hydroxyl group and the amino group on the chiral carbon of the (S)-enantiomer allows for optimal binding to the receptor pocket. researchgate.net The (R)-enantiomer, being a mirror image, does not fit as well and therefore has a significantly lower binding affinity and, consequently, weaker beta-blocking activity. mdpi.comnih.gov While specific binding affinity data for the individual enantiomers of this compound are not available in the search results, the established pharmacology of its drug class indicates that the (S)-enantiomer is the eutomer (the more active isomer) responsible for the vast majority of its beta-blocking effects. The (R)-enantiomer would be considered the distomer (the less active isomer). mdpi.com

Table 1: General Comparison of Beta-Blocker Enantiomer Activity
Property(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)
Receptor Binding AffinityHighLow to Negligible
Beta-Blocking PotencyHigh (e.g., 60-100x higher for Propranolol)Low
Primary Pharmacological ContributorYesNo

Importance of Enantiomeric Purity in Research and Development

Given the significant differences in biological activity between enantiomers, the determination of enantiomeric purity is a critical aspect of pharmaceutical research and development. mdpi.comnih.gov Studying a racemic mixture (a 1:1 mixture of both enantiomers) can yield misleading pharmacological or toxicological data, as the observed effects are a composite of the activities of both the eutomer and the distomer. nih.gov

The development of robust analytical methods, such as chiral high-performance liquid chromatography (HPLC), is essential for separating and quantifying the individual enantiomers of a drug and its metabolites. nih.gov A method for the direct enantiomeric separation of both metipranolol and this compound has been developed, allowing for the determination of optical purity in bulk drug substances and formulations. nih.gov

For research purposes, access to enantiomerically pure forms of this compound is necessary to:

Accurately Characterize Pharmacology: To determine the precise receptor binding affinity and functional activity of each enantiomer without interference from the other.

Investigate Stereoselective Metabolism: To study the rate and pathways of metabolism for each isomer independently.

Assess Potential Toxicity: To evaluate whether the less active distomer contributes to any undesirable or toxic effects.

Regulatory agencies increasingly favor the development of single-enantiomer drugs over racemates to provide a better-defined pharmacological profile and an improved therapeutic index. mdpi.com Therefore, the ability to analyze and control the enantiomeric purity of active metabolites like this compound is a fundamental requirement for modern drug development and thorough pharmacological investigation. nih.gov

Advanced Analytical Methodologies for the Characterization of Desacetylmetipranolol

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of Desacetylmetipranolol, offering high resolution and sensitivity for both chiral and achiral separations. nih.govnih.gov

The enantioselective separation of this compound is of paramount importance as enantiomers of beta-blockers often exhibit different pharmacological activities. nih.gov Chiral Stationary Phases (CSPs) are widely employed in HPLC for the direct separation of enantiomers. nih.gov Among the most successful CSPs for this purpose are polysaccharide-based phases, particularly those derived from cellulose (B213188) and amylose. nih.gov

Cellulose tris-3,5-dimethylphenylcarbamate has proven to be a highly effective chiral selector for the enantiomers of this compound. nih.gov A high-performance liquid chromatographic method has been described for the direct separation of the enantiomers of both metipranolol (B1676499) and its main metabolite, this compound, using a chiral stationary phase of cellulose tris-3,5-dimethylphenyl carbamate (B1207046) (Chiralcel OD). nih.gov This method allows for the identification and determination of the optical purity of the bulk drug and its formulated products. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of hexane, propan-2-ol, and diethylamine (B46881) with UV detection at 278 nm. nih.gov

The chiral recognition mechanism of polysaccharide-based CSPs is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Table 1: Example HPLC Method for Enantioseparation of this compound

ParameterCondition
Stationary Phase Cellulose tris-3,5-dimethylphenylcarbamate (e.g., Chiralcel OD)
Mobile Phase Hexane-propan-2-ol-diethylamine
Detection UV at 278 nm

This table presents a representative set of conditions for the chiral separation of this compound enantiomers.

The development and validation of analytical methods are critical for ensuring the quality and consistency of pharmaceutical substances. wjpmr.comijpsjournal.com For this compound, HPLC methods are developed to determine its purity by separating it from related substances and potential degradation products. vcu.eduresearchgate.net These methods must be validated according to established guidelines to demonstrate their suitability for their intended purpose. wjpmr.comijcrt.org

Validation of an HPLC method for purity and identity determination typically involves assessing the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. scispace.com This is often demonstrated by assessing peak purity using a photodiode array (PDA) detector or a mass spectrometer. scispace.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. scispace.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. ijcrt.org

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wjpmr.com

Table 2: Key Validation Parameters for an HPLC Purity Method

Validation ParameterDescription
Specificity Ensures the method is selective for the analyte.
Linearity Confirms a proportional relationship between signal and concentration.
Accuracy Determines the closeness of the measured value to the true value.
Precision Assesses the repeatability and reproducibility of the method.
LOD/LOQ Establishes the lower limits of detection and quantification.
Robustness Evaluates the method's resistance to small variations in parameters.

This table outlines the essential parameters that must be evaluated during the validation of an HPLC method for determining the purity and identity of a compound like this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. nih.gov When coupled with a separation technique like HPLC (LC-MS), it becomes a highly selective and sensitive tool for the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of the analysis. nih.gov In MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to improved sensitivity and accuracy in quantification. rsc.org

For this compound, LC-MS/MS methods can be developed for its unambiguous identification and precise quantification in complex matrices, such as biological fluids. nih.govspringernature.com The fragmentation pattern of this compound in the mass spectrometer provides a unique fingerprint that can be used for its definitive identification.

Other Chromatographic and Electrophoretic Techniques for Enantioseparation

While HPLC with chiral stationary phases is a dominant technique, other methods are also employed for the enantioseparation of this compound and related beta-blockers. nih.gov

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com For chiral separations, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.govnih.gov CE offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. semanticscholar.org It has been successfully applied to the enantioseparation of various basic drugs, including beta-blockers. nih.gov

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov It combines some of the advantages of both gas and liquid chromatography, offering high efficiency and fast separations. chromatographyonline.com Chiral SFC has emerged as a powerful tool for the enantioseparation of pharmaceuticals, providing a greener alternative to normal-phase HPLC by reducing the use of toxic organic solvents. selvita.comeuropeanpharmaceuticalreview.com

Table 3: Comparison of Techniques for Enantioseparation

TechniquePrincipleAdvantages
Chiral HPLC Differential interaction with a chiral stationary phase.Wide applicability, robustness.
Capillary Electrophoresis Differential interaction with a chiral selector in an electric field.High efficiency, low sample consumption.
Supercritical Fluid Chromatography Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase.Fast separations, reduced organic solvent use.

This table provides a comparative overview of the primary techniques used for the enantioseparation of chiral compounds like this compound.

Bioanalytical Methodologies for Investigating this compound in Biological Matrices

The investigation of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolism studies. frontiersin.orgnih.gov Bioanalytical methods must be highly sensitive and selective to accurately measure the low concentrations of the analyte often present in these complex samples. onlinepharmacytech.infofrontiersin.org

LC-MS/MS is the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its superior sensitivity and specificity. semanticscholar.orgresearchgate.net The development of a bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. researchgate.net

Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from other components in the extracted sample.

Mass Spectrometric Detection: A tandem mass spectrometer is used for the selective detection and quantification of the analyte using MRM. longdom.org

Method Validation: The method must be rigorously validated to ensure its reliability. Bioanalytical method validation includes the assessment of selectivity, sensitivity, matrix effect, linearity, accuracy, precision, and stability of the analyte in the biological matrix. onlinepharmacytech.info

These validated methods allow for the accurate determination of this compound concentrations in biological fluids, providing essential data for understanding its absorption, distribution, metabolism, and excretion. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Desacetylmetipranolol and Analogues

Elucidation of Structural Determinants for Beta-Blocking Activity

The beta-adrenergic blocking activity of desacetylmetipranolol and its analogues is dictated by several key structural features inherent to the aryloxypropanolamine class of compounds. slideshare.netwikipedia.org These determinants have been extensively studied to optimize potency and selectivity.

The Aryloxypropanolamine Side Chain: The propanolamine (B44665) side chain is a critical pharmacophore. The presence of an ether oxygen (—OCH2—) between the aromatic ring and the ethylamine (B1201723) side chain is a common feature of potent beta-blockers like propranolol (B1214883) and its analogues. wikipedia.orgpharmaguideline.compharmacy180.com This aryloxypropanolamine structure is generally more potent than the corresponding arylethanolamine structures. mdpi.comwikipedia.org The side chain's conformation is crucial, as it must place the hydroxyl and amine groups in a specific spatial arrangement to interact effectively with the receptor. pharmaguideline.com

Stereochemistry of the Hydroxyl Group: The hydroxyl group on the second carbon of the propanolamine side chain is essential for binding to the beta-adrenergic receptor. The stereochemistry at this chiral center is a major determinant of activity. For optimal affinity, this carbon must possess the (S)-configuration. slideshare.netpharmacy180.com The (R)-enantiomer is typically about 100 times less potent. pharmacy180.com

The Amino Group and its Substituent: A secondary amine is required for optimal beta-blocking activity. pharmacy180.comnih.gov The nature of the substituent on the nitrogen atom is a key factor in both potency and receptor selectivity. Bulky alkyl groups, such as isopropyl or tert-butyl, are crucial for antagonistic activity. pharmacy180.comnih.gov

The Aromatic Ring: The aromatic ring and its substituents are primary determinants of beta-antagonistic activity and also influence the drug's absorption, metabolism, and excretion. pharmacy180.com While the catechol ring of agonists is not required for antagonists, it can be replaced by various aromatic or heteroaromatic systems. pharmacy180.comnih.gov The position of substituents on the aromatic ring significantly impacts potency and selectivity. Ortho-substituted compounds are often the most potent. nih.govoup.com For cardioselectivity (β1-selectivity), a suitable para-substitution on the aromatic ring, often in the absence of a meta-substituent, is a common structural feature. pharmaguideline.comyoutube.com

The following table summarizes the key structural requirements for the beta-blocking activity of aryloxypropanolamine compounds, including this compound.

Structural FeatureRequirement for Optimal Beta-Blocking ActivityImpact on Activity
Side Chain AryloxypropanolamineGenerally more potent than arylethanolamines. mdpi.comwikipedia.org
Hydroxyl Group (S)-Configuration at the chiral carbonThe (S)-enantiomer is significantly more potent (up to 100-fold) than the (R)-enantiomer. slideshare.netpharmacy180.com
Amine Group Secondary AmineEssential for optimal activity. pharmacy180.comnih.gov
N-Substituent Bulky group (e.g., isopropyl, tert-butyl)Confers high antagonistic potency. pharmacy180.comnih.gov
Aromatic Ring Substitution patternInfluences potency and receptor selectivity (β1 vs. β2). Para-substitution often favors β1-selectivity. pharmaguideline.comyoutube.com

Identification of Molecular Features Conferring Antioxidant Properties

The antioxidant properties of this compound are primarily attributed to its phenolic nature. The presence of a hydroxyl group directly attached to the aromatic ring allows the molecule to act as a free radical scavenger.

The key molecular features for the antioxidant activity of phenolic compounds are well-established:

Phenolic Hydroxyl Group: The hydroxyl (-OH) group is the primary active site for antioxidant activity, as it can donate a hydrogen atom to stabilize free radicals. researchgate.net The resulting phenoxy radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring. mdpi.com

Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups leads to greater antioxidant activity. researchgate.netmdpi.com The relative position of these groups is also crucial. For instance, in dihydroxy benzoic acids, a 3,5-hydroxyl substitution pattern shows excellent activity. mdpi.com

Substituents on the Aromatic Ring: The presence of other substituents on the aromatic ring can modulate the antioxidant capacity. Electron-donating groups can enhance activity by stabilizing the phenoxy radical, while electron-withdrawing groups tend to decrease it. researchgate.net Lengthening an alkyl substituent attached to the phenolic ring can also improve antioxidant activity due to enhanced stabilization of the phenoxy radical. researchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonding can influence antioxidant activity by affecting the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net

The antioxidant mechanism of phenolic compounds like this compound typically involves hydrogen atom transfer (HAT) to scavenge radicals. mdpi.com The efficiency of this process is related to the O-H bond dissociation enthalpy; a lower BDE facilitates easier hydrogen donation and thus higher antioxidant activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies use mathematical models to correlate the chemical structure of compounds with their biological activity. jove.com This approach is valuable for predicting the properties of new drug candidates and optimizing existing ones. jove.comnih.gov

For beta-blockers, QSAR models have been developed to predict their beta-adrenergic receptor affinity and selectivity. These models typically use a variety of molecular descriptors as variables, including:

Electronic Descriptors: Such as heat of formation and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which describe the electronic properties of the molecule. nih.gov

Lipophilic Parameters: Such as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), which quantify the molecule's hydrophobicity. researchgate.net Lipophilicity is an important factor, as highly lipophilic beta-blockers tend to enter the central nervous system more readily. slideshare.net

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

For the antioxidant activity of phenolic compounds, QSAR models often focus on parameters that describe the ease of hydrogen atom donation and the stability of the resulting radical. nih.gov Key descriptors include:

OH bond homolytic dissociation enthalpy (BDE) researchgate.net

Ionization potential (IP) researchgate.net

Number and position of hydroxyl groups nih.gov

These models can be used to estimate the antioxidant capacities of new phenolic compounds. nih.gov For example, a QSAR study on flavonoids found that their antioxidant capacity was mainly governed by the number and location of hydroxyl groups on the flavonoid ring system. nih.gov

Computational Chemistry and Molecular Docking Studies for Receptor and Enzyme Interactions

Computational chemistry and molecular docking are powerful tools used to investigate the interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govnih.gov These methods provide insights into the binding modes and affinities that govern pharmacological activity.

Beta-Adrenergic Receptor Interactions: Molecular docking simulations are used to predict the binding pose of beta-blockers within the active site of β1- and β2-adrenergic receptors. nih.govbiorxiv.orgnajah.edu These studies have revealed key interactions:

Hydrogen Bonding: The hydroxyl group of the propanolamine side chain and the secondary amine are crucial for forming a network of hydrogen bonds with specific amino acid residues in the receptor's binding pocket, such as Aspartate (Asp) and Asparagine (Asn). sci-hub.se

Hydrophobic Interactions: The aromatic ring of the beta-blocker engages in hydrophobic and van der Waals interactions with nonpolar residues in the receptor, which helps to anchor the ligand in the binding site. mdpi.com

Stereoselectivity: Computational models can explain the stereospecific preference of beta-receptors for the (S)-enantiomer of antagonists, showing how it achieves a more favorable binding conformation compared to the (R)-enantiomer. biorxiv.org

These simulations help rationalize the SAR data and guide the design of new analogues with improved affinity and selectivity. nih.gov

Enzyme Interactions: While the primary target of this compound is the beta-adrenergic receptor, computational methods can also be used to study its potential interactions with metabolic enzymes, such as those in the Cytochrome P450 family. Metipranolol (B1676499) itself is metabolized by desacetylation to form this compound, and this active metabolite can be further oxidized. mdpi.com Docking studies could help elucidate the binding of this compound to the active sites of these enzymes, providing a molecular basis for its metabolic pathway.

Design and Synthesis of this compound Analogues for SAR Exploration

The design and synthesis of analogues are fundamental to SAR studies, allowing chemists to systematically modify a lead compound to probe the importance of different structural features. For this compound, synthetic strategies would focus on modifying its three main components: the aromatic ring, the propanolamine side chain, and the N-alkyl substituent.

Aromatic Ring Modification: A variety of analogues can be synthesized by starting with different substituted phenols. This allows for the exploration of how different substituents (e.g., alkyl, alkoxy, acylamido) at various positions (ortho, meta, para) on the aromatic ring affect beta-blocking potency and selectivity. nih.gov Para-acylamido substitution, for instance, has been shown to yield cardioselective drugs. nih.gov

Side Chain Modification: The synthesis of aryloxypropanolamines typically involves the reaction of a phenol (B47542) with an epoxide, such as epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine. nih.gov Using enantiomerically pure epoxides allows for the synthesis of specific stereoisomers to confirm the importance of the (S)-configuration for activity. nih.gov

N-Substituent Modification: A range of analogues can be prepared by using different primary amines (R-NH2) in the epoxide ring-opening step. This allows for the investigation of how varying the steric bulk of the N-substituent (e.g., from isopropyl to tert-butyl to more complex groups) influences receptor affinity. nih.gov

The synthesis of a series of such analogues, followed by their pharmacological evaluation, provides the data necessary to build a comprehensive SAR model for this compound and related compounds. nih.govnih.gov

Concluding Perspectives and Future Research Trajectories for Desacetylmetipranolol

Unexplored Pharmacological Dimensions beyond Beta-Blockade and Antioxidant Activity

The therapeutic identity of most beta-blockers is defined by their antagonism at β-adrenergic receptors. cvpharmacology.com However, accumulating evidence for compounds within this class suggests pharmacological activities independent of this primary mechanism. Research into propranolol (B1214883), for example, has revealed anticonvulsant effects attributable to sodium channel blocking, a property entirely separate from its β-adrenoceptor antagonism. nih.gov This precedent suggests that the pharmacological portfolio of Desacetylmetipranolol may be broader than currently appreciated.

Future research should systematically investigate the interaction of this compound with a diverse array of non-adrenergic targets. A primary focus could be on various ion channels, which are critical regulators of cellular excitability.

Potential Unexplored Targets for this compound:

Voltage-gated Sodium Channels: Modulation of these channels could imply potential applications in neuropathic pain or certain types of epilepsy. nih.gov

Potassium Channels: Interaction with K+ channels, such as ATP-sensitive K+ (KATP) channels, could influence processes like insulin (B600854) secretion and vascular tone, suggesting a potential role in metabolic disorders. nih.govnih.gov

Calcium Channels: By suppressing the activation of voltage-gated calcium channels, this compound could influence intracellular calcium levels, a key signaling mechanism in numerous physiological processes. mdpi.com

Screening this compound against a broad panel of receptors and ion channels is a critical step toward uncovering these potential off-target effects, which could be harnessed for novel therapeutic applications or could inform a more complete understanding of the metabolite's activity profile.

Potential for Novel Mechanistic Discoveries at the Cellular and Molecular Level

The known ophthalmic effect of Metipranolol (B1676499) and its metabolite, a reduction in aqueous humor production, is generally attributed to beta-blockade. drugs.comdrugbank.com However, the precise downstream cellular and molecular signaling pathways remain to be fully elucidated for this compound specifically. Future investigations could delve into its effects on fundamental cellular processes that govern physiological and pathological states.

Research could focus on how this compound modulates intracellular signaling cascades. Beta-blockers are known to inhibit the Gs-protein/adenylyl cyclase/cAMP/PKA pathway. mdpi.comyoutube.com A detailed examination of the metabolite's influence on this pathway in various cell types (e.g., ciliary body epithelium, cardiac myocytes) could reveal subtle but significant differences from the parent drug. Furthermore, studies could explore its impact on gene expression related to cellular metabolism, inflammation, and angiogenesis, areas where other beta-blockers have shown modulatory effects. nih.gov Unraveling these mechanisms could open doors to understanding its potential role in complex diseases characterized by metabolic dysregulation or chronic inflammation.

Advancements in Stereoselective Analysis and Synthesis of this compound Enantiomers

Like most beta-blockers of the aryloxypropanolamine class, this compound possesses a chiral center, meaning it exists as two enantiomers (R and S forms). researchgate.net It is well-established that the pharmacological activity of beta-blockers resides predominantly in the (S)-enantiomer. mdpi.comwikipedia.org To fully characterize the pharmacodynamics and pharmacokinetics of this compound, the development of robust stereoselective analytical and synthetic methods is paramount.

Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are indispensable for separating and quantifying enantiomers in biological samples. mdpi.comnih.gov The application of these methods to this compound would enable precise pharmacokinetic studies, determining the stereoselective metabolism, distribution, and clearance of the metabolite. researchgate.net

Table 1: Potential HPLC Chiral Stationary Phases for this compound Enantiomer Separation
Chiral Stationary Phase (CSP)Selector TypePotential Advantages for this compoundReference Application
Chiralcel OD-RCellulose (B213188) tris(3,5-dimethylphenylcarbamate)Proven efficacy for separating metabolites of related beta-blockers like metoprolol (B1676517) in reversed-phase mode. researchgate.netMetoprolol acidic metabolite researchgate.net
Chirobiotic VVancomycin (Macrocyclic Glycopeptide)Broad enantioselectivity for various amine-containing compounds. nih.govNovel aryloxypropanolamines nih.gov
Chirobiotic TTeicoplanin (Macrocyclic Glycopeptide)Offers complementary selectivity to vancomycin-based phases. nih.govNovel aryloxypropanolamines nih.gov
CHIRALPAK ADAmylose tris(3,5-dimethylphenylcarbamate)Effective for chiral separation of metoprolol and its metabolites. researchgate.netMetoprolol metabolites researchgate.net

Emerging Applications of Computational Chemistry in this compound Research and Derivative Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the investigation of this compound and guide the design of novel derivatives with enhanced therapeutic properties. derpharmachemica.comresearchgate.net These in silico techniques can predict molecular interactions, rationalize structure-activity relationships, and screen virtual compound libraries, thereby reducing the time and cost associated with traditional drug discovery. arxiv.org

Molecular docking simulations can be employed to predict the binding orientation and affinity of this compound's enantiomers not only to β-adrenoceptors but also to the potential unexplored targets identified in Section 8.1. derpharmachemica.commdpi.com This approach can help prioritize experimental testing and provide insights into the structural basis of any observed off-target activity.

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be applied. nih.govnih.gov By building a statistical model that correlates the 3D structural features of a series of molecules with their biological activity, 3D-QSAR can guide the rational design of new this compound derivatives with, for instance, improved receptor selectivity or a modified pharmacokinetic profile. researchgate.net

Table 2: Potential Computational Chemistry Applications for this compound Research
Computational MethodSpecific ApplicationPotential Outcome
Molecular DockingPredict binding of (R)- and (S)-Desacetylmetipranolol to β-adrenoceptors and potential off-targets (e.g., ion channels).Identification of likely molecular targets; prioritization for experimental validation. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Develop models relating structural features of this compound analogs to their biological activity.Guide the design of novel derivatives with improved potency, selectivity, or desired secondary activities. nih.gov
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the this compound-receptor complex over time.Understand the stability of binding interactions and the conformational changes involved in receptor modulation. nih.gov
Virtual ScreeningScreen large chemical databases for molecules with similar properties to this compound that may bind to its targets.Discovery of novel chemical scaffolds with similar pharmacological potential. nih.gov

By integrating these computational approaches, researchers can efficiently explore the vast chemical space around the this compound scaffold, paving the way for the development of next-generation therapeutics stemming from this key metabolite.

Q & A

Q. How is desacetylmetipranolol quantified in biological samples, and what methodological considerations are critical for accuracy?

this compound, the active metabolite of metipranolol, is typically quantified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) due to its high sensitivity and specificity for low-concentration metabolites. Key methodological considerations include:

  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolite from plasma/serum, minimizing matrix interference .
  • Calibration standards : Use of deuterated internal standards (e.g., this compound-d₃) to account for variability in recovery rates .
  • Validation parameters : Ensure linearity (0.01–0.06 μg/mL), intra-/inter-day precision (<15% CV), and accuracy (85–115%) per FDA bioanalytical guidelines .

Q. What experimental designs are recommended for assessing this compound’s pharmacokinetic (PK) profile in preclinical studies?

A crossover design with repeated measures is ideal for evaluating dose-dependent PK parameters:

  • Dosing regimens : Administer metipranolol intravenously (IV) and orally to compare bioavailability and metabolic conversion rates .
  • Sampling intervals : Collect blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose to capture absorption, distribution, and elimination phases .
  • Control groups : Include cohorts receiving inhibitors of CYP450 enzymes (e.g., CYP2D6) to assess metabolic pathways .

Q. How do inter-individual variations in acetylator status impact this compound exposure?

Rapid vs. slow acetylators (genetically determined) influence the rate of metipranolol deacetylation. Methodological approaches include:

  • Genotyping : PCR-based detection of N-acetyltransferase 2 (NAT2) polymorphisms to stratify participants .
  • PK modeling : Use non-linear mixed-effects models (e.g., NONMEM) to quantify variability in AUC and Cmax across acetylator phenotypes .

Advanced Research Questions

Q. How can contradictory data on this compound’s half-life (t½) be resolved in systematic reviews?

Contradictions in reported t½ values (e.g., 3–6 h in smokers vs. 5–10 h in non-smokers) require:

  • Meta-regression : Adjust for covariates like smoking status, age, and renal/hepatic function using aggregated data from studies meeting PICOT criteria .
  • Risk of bias assessment : Apply Cochrane Collaboration tools to evaluate confounding factors (e.g., inconsistent sampling intervals) .
  • Sensitivity analysis : Exclude outliers or studies with high heterogeneity (I² > 50%) to refine pooled estimates .

Q. What methodological frameworks are suitable for integrating this compound’s pharmacodynamic (PD) and PK data in translational research?

A physiologically based pharmacokinetic (PBPK) model coupled with receptor occupancy assays can bridge preclinical and clinical

  • In vitro PD assays : Measure β-adrenergic receptor binding affinity (Kd) using radioligand displacement .
  • PBPK parameters : Incorporate organ-specific clearance rates (e.g., hepatic extraction ratio = 0.7) and tissue:plasma partition coefficients .
  • Validation : Compare simulated vs. observed plasma concentration-time profiles in healthy volunteers .

Q. How should researchers address discrepancies in this compound’s therapeutic range across populations?

Discrepancies may arise from assay variability or population-specific factors. Solutions include:

  • Harmonization protocols : Standardize LC-MS/MS methods across labs using reference materials from the WHO International Collaborative Study .
  • Population PK/PD analysis : Identify covariates (e.g., albumin levels, co-administered drugs) via stepwise covariate modeling in Monolix .
  • Clinical endpoint correlation : Use receiver operating characteristic (ROC) curves to redefine therapeutic thresholds (e.g., 0.02–0.34 μg/mL for intraocular pressure reduction) .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit data to sigmoidal Emax models to estimate EC50 and Hill coefficients .
  • Bayesian hierarchical models : Account for inter-study variability in multi-center trials .
  • Adjustment for multiple comparisons : Use Holm-Bonferroni correction to control Type I error rates .

Q. How can in vitro metabolite stability assays be optimized for this compound?

  • Incubation conditions : Use human liver microsomes (HLM) with NADPH cofactor at 37°C, pH 7.4 .
  • Stability metrics : Calculate intrinsic clearance (CLint) via substrate depletion over time, validated with positive controls (e.g., verapamil) .

Data Presentation Guidelines

  • Tables : Include mean ± SD for PK parameters (e.g., t½, AUC) with significant digits aligned with instrument precision (e.g., 0.05 ± 0.01 μg/mL) .
  • Figures : Use scatterplots with 95% confidence intervals for dose-response curves, annotated with regression equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylmetipranolol
Reactant of Route 2
Reactant of Route 2
Desacetylmetipranolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.